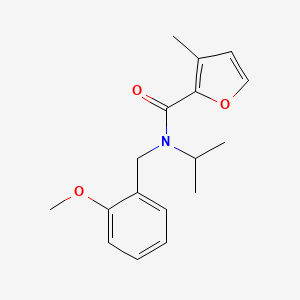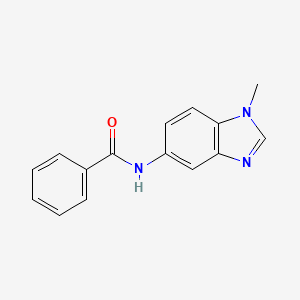
N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide, also known as NBMI, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. NBMI is a chelating agent that has been shown to bind to heavy metals and other toxic substances in the body, thereby reducing their harmful effects.
作用機序
N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide works by binding to heavy metals and other toxic substances in the body, thereby reducing their harmful effects. N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide forms a stable complex with these substances, which can then be excreted from the body. N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide has been shown to reduce the toxicity of heavy metals such as mercury, lead, and cadmium in the body. N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide has also been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects. In addition, N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide has been shown to enhance the efficacy of chemotherapy in cancer treatment.
実験室実験の利点と制限
One advantage of using N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide in lab experiments is its ability to reduce the toxicity of heavy metals and other toxic substances, which may allow for more accurate and reliable results. However, one limitation of using N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide is that it may interfere with the activity of certain enzymes in the body, which may affect the results of some experiments.
将来の方向性
There are several potential future directions for research on N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide. One area of interest is the development of new chelating agents that are more effective and have fewer side effects than N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide. Another area of interest is the use of N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the potential use of N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide in environmental toxicology and the reduction of heavy metal toxicity in the environment is an area of ongoing research.
合成法
N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide is synthesized by reacting 2-methoxybenzyl chloride with isopropylamine to form N-isopropyl-2-methoxybenzylamine. The resulting compound is then reacted with 3-methyl-2-furoyl chloride to form N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide.
科学的研究の応用
N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and environmental toxicology. In neurology, N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide has been shown to enhance the efficacy of chemotherapy and may be useful in the treatment of various types of cancer. In environmental toxicology, N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide has been shown to reduce the toxicity of heavy metals and other toxic substances in the body.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12(2)18(17(19)16-13(3)9-10-21-16)11-14-7-5-6-8-15(14)20-4/h5-10,12H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRDENBPMWHQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(CC2=CC=CC=C2OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-ethyl-N,2-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5487344.png)
![5-{[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5487345.png)

![4-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-5,6-dimethylpyrimidine](/img/structure/B5487372.png)
![2-[4-(2,4-diethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5487393.png)
![N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5487400.png)
![3-allyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5487409.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2,4-dimethylphenyl)urea](/img/structure/B5487421.png)
![2-(1,3-benzothiazol-2-yl)-3-{2-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5487426.png)
![1'-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B5487432.png)
![(2-chloro-4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5487438.png)

![3'-chloro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5487449.png)
![methyl 2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5487454.png)